molecular formula C4H2Cl2O3 B1213840 3,4-Dichloro-5-hydroxyfuran-2(5H)-one CAS No. 766-40-5

3,4-Dichloro-5-hydroxyfuran-2(5H)-one

Cat. No. B1213840
CAS RN: 766-40-5
M. Wt: 168.96 g/mol
InChI Key: ZAKLKBFCSHJIRI-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-hydroxyfuran-2(5H)-one (DCFH-one) is a chemical compound that has been widely studied for its use in scientific research. It is an organic compound that is widely used in laboratory experiments, and it has a variety of applications in the fields of biochemistry and physiology. DCFH-one is a member of the family of hydroxyfuranones, which are compounds that contain a hydroxyl group attached to a furan ring. This compound has been studied for its ability to interact with other molecules, and its potential to be used as a biomarker for the detection of reactive oxygen species (ROS).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones : An efficient method for synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones has been developed. This involves sequential halolactonization-hydroxylation reactions of 4-aryl-2,3-allenoic acids using iodine or copper halides, yielding moderate to good yields. The structures of these compounds were confirmed by X-ray single-crystal diffraction studies (Ma, Wu, & Shi, 2004).

  • Friedel-Crafts Alkylation Reaction : 5-Hydroxyfuran-2(5H)-one was used as an electrophile in the Friedel-Crafts alkylation of indoles, catalyzed by a diphenylprolinol silyl ether. This led to the efficient production of indoyl lactones and chiral five-membered lactams (Riguet, 2011).

Biological and Pharmaceutical Applications

  • Anticancer Properties : Derivatives of 3,4-dichloro-5-hydroxyfuran-2(5H)-one demonstrated selective cytotoxicity towards non-small cell lung cancer cell lines. These derivatives were synthesized and modified, showing significant anticancer properties, with certain compounds inducing G2 phase cell cycle arrest and caspase-independent cell death (Byczek-Wyrostek et al., 2018).

  • Use in Synthesis of γ-Hydroxybutenolides : γ-Hydroxybutenolides, a class of compounds that include 5-Hydroxyfuran-2(5H)-ones, are important due to their occurrence in natural products and a broad range of biological activities. These are synthesized using methods like photooxidation of the furan moiety and are used as intermediates in preparing physiologically active compounds (Kim et al., 2009).

Environmental and Safety Concerns

  • Genotoxicity and Environmental Impact : Mucochloric acid, a variant of this compound, is considered a direct genotoxin and potential carcinogen. Its presence in water and its reactivity have significant toxicological and environmental implications. The compound's different forms in solution, such as the cyclic lactone-lactol and open-chain aldehyde-acid, possess varying levels of reactivity and hence, potential environmental impact (Gómez-Bombarelli et al., 2012).

Miscellaneous Applications

  • Electrochemical Studies : The electrochemical oxidation of aryl- and alkylthio derivatives of mucochloric acid has been explored. These studies provide insights into the reactivity and potential applications of mucochloric acid derivatives in electrochemical processes (Devyatova et al., 2009).

Biochemical Analysis

Biochemical Properties

3,4-Dichloro-5-hydroxyfuran-2(5H)-one plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amino acids through metal-free C–N coupling reactions, forming derivatives that can be used as linkers for other bioactive moieties . The nature of these interactions often involves the formation of C–O and C–S bonds, which can influence the reactivity and stability of the resulting compounds.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, derivatives of this compound have been tested on cancer cell lines, revealing that they do not exhibit toxic effects, making them potential candidates for further development in cancer therapy . The compound’s ability to form stable linkages with amino acids suggests it could modulate cellular functions by altering protein interactions and signaling cascades.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can act as an oxidant in biochemical reactions, facilitating the formation of new chemical bonds . The compound’s electrophilic nature allows it to participate in oxidation, reduction, and reductive aminolysis reactions, which are crucial for synthesizing industrial chemicals . Additionally, its interaction with enzymes can lead to inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can be synthesized and isolated with high yield and purity, indicating good stability under controlled conditions

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be synthesized from furfural through oxidation reactions, utilizing catalysts such as TS-1 The compound’s reactivity allows it to participate in various biochemical transformations, influencing metabolic flux and metabolite levels

properties

IUPAC Name

3,4-dichloro-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O3/c5-1-2(6)4(8)9-3(1)7/h3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKLKBFCSHJIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=C(C(=O)O1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20273936
Record name Mucochloric acid lactone
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Molecular Weight

168.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

766-40-5
Record name 3,4-Dichloro-5-hydroxy-2(5H)-furanone
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Record name 3,4-(Dichloro)-5-hydroxy-2(5H)-furanone
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Record name Mucochloric acid lactone
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Record name 3,4-dichloro-5-hydroxyfuran-2(5H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,4-Dichloro-5-hydroxyfuran-2(5H)-one interact with DNA and what are the downstream effects?

A1: this compound, along with its analog Mucobromic acid (MBA), are classified as direct-acting genotoxins. [] This means they can interact directly with DNA, causing damage without requiring metabolic activation. Specifically, these compounds act as alkylating agents, forming covalent bonds with DNA bases. [] This alkylation disrupts the DNA structure and can lead to mutations, potentially contributing to the development of cancer.

Q2: What are the structural characteristics of this compound and its isomers in solution?

A2: this compound (MCA) exists in solution as an equilibrium of three forms: a cyclic lactone-lactol, an open-chain aldehyde-acid, and the dissociated form of the open-chain structure (carboxylate-aldehyde). [] The distribution of these isomers depends on the pH of the solution. At neutral pH, the dissociated carboxylate-aldehyde form is dominant. [] Interestingly, the neutral open-chain aldehyde-acid, though a minor species, is expected to be highly reactive and therefore of significant interest for synthetic applications. []

Q3: Can you elaborate on the applications of this compound in synthetic chemistry?

A3: this compound serves as a valuable building block in organic synthesis, particularly for creating furanone derivatives. [] One specific application is its use in the esterification of phosphorus electrophiles. [] This reaction is significant because phosphorus-containing compounds are widely utilized in various fields, including pharmaceuticals, agrochemicals, and materials science.

Q4: Are there any computational studies on this compound and its reactivity?

A4: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to investigate the properties of this compound. [] Specifically, DFT calculations were used to determine the dissociation constant of the open-chain neutral form and the equilibrium constant for the cyclization reaction in both water and organic solvents. [] These calculations provide valuable insights into the reactivity and behavior of this compound under different conditions, aiding in the understanding of its chemical reactivity and potential applications.

Q5: What are the environmental concerns associated with this compound?

A5: this compound is a halofuranone, a class of disinfection byproducts (DBPs) that can form during the chlorination of drinking water. [] These DBPs, including MCA, raise concerns due to their genotoxic potential, posing risks to human health. [] Therefore, understanding the formation, reactivity, and potential mitigation strategies for these compounds in water treatment is crucial for ensuring safe drinking water.

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